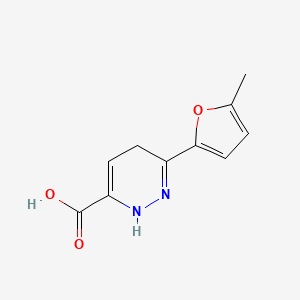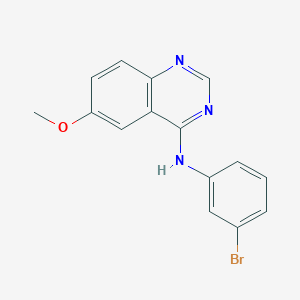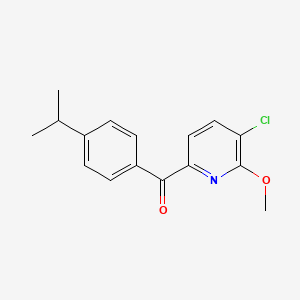
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position, connected to a dihydropyridazine ring with a carboxylic acid group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural through various catalytic processes.
Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of the Furan and Dihydropyridazine Rings: The final step involves coupling the furan ring with the dihydropyridazine ring under specific reaction conditions, such as using a base catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification or amidation reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A related compound with a furan ring substituted with a methyl group at the 2-position.
5-Methylfuran-2-carboxylic acid: A compound with a furan ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid is unique due to its specific combination of a furan ring and a dihydropyridazine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-5-9(15-6)7-3-4-8(10(13)14)12-11-7/h2,4-5,12H,3H2,1H3,(H,13,14) |
Clé InChI |
PAXMRUBAXJVDSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NNC(=CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)




![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)


